molecular formula C17H13N5O2S B2494469 5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1251684-57-7

5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2494469
CAS No.: 1251684-57-7
M. Wt: 351.38
InChI Key: VPZMPDNLTHNEAL-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic small molecule designed for research purposes, integrating a pyrazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. This molecular architecture is frequently explored in medicinal chemistry due to its potential to interact with biologically relevant enzymes and receptors. The 1,3,4-oxadiazole moiety is a well-known bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and modulate the electronic properties of lead compounds . Compounds featuring hybrid structures of pyrazole and 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities in scientific literature, suggesting this reagent's value in multiple research domains. Notably, such scaffolds have shown promising antiviral activity , with specific derivatives reported to inhibit the replication of the Hepatitis C virus (HCV) at low concentrations in cellular assays . Furthermore, structurally related pyrazole-carboxamide derivatives are actively investigated as enzyme inhibitors , particularly against cancer-associated carbonic anhydrase isoenzymes (CA IX and XII), which are overexpressed in hypoxic tumors . Additional research avenues for this chemical class include antifungal studies, where similar pyrazole carboxamides have been evaluated against various phytopathogens , and anti-inflammatory research, supported by molecular docking studies that suggest affinity for enzymes like cyclooxygenase-2 (COX-2) . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-11-14(9-18-22(11)13-5-3-2-4-6-13)15(23)19-17-21-20-16(24-17)12-7-8-25-10-12/h2-10H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZMPDNLTHNEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of the 1,3,4-oxadiazole ring is particularly noteworthy, as compounds containing this moiety have been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds with this structural feature demonstrate activity against a range of pathogens:

  • Antibacterial : Compounds containing the 1,3,4-oxadiazole unit have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antifungal : Similar derivatives have also been tested for antifungal activity, showing promising results against various fungal strains .

Anticancer Activity

The anticancer potential of the compound is supported by various studies demonstrating its ability to inhibit cancer cell proliferation. For example:

  • A study by Almalki et al. highlighted that certain oxadiazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong efficacy .
  • Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer progression, such as thymidylate synthase (TS) and EGFR kinase , showing IC50 values comparable to established anticancer drugs like Doxorubicin .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Case Study 1: Antitubercular Activity

Dhumal et al. conducted a study on oxadiazole derivatives that revealed strong antitubercular activity. The compounds were effective against Mycobacterium bovis, indicating potential for treating tuberculosis .

CompoundActivityMIC (µM)
8aAntitubercular4–8
8bAntitubercular6–12

Case Study 2: Enzymatic Inhibition

In a study assessing enzyme inhibition, a derivative of this compound was found to inhibit Human Deacetylase Sirtuin 2 (HDSirt2) with an IC50 value indicating moderate potency .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole ring demonstrate significant antibacterial and antifungal activities. For instance, derivatives similar to the target compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting that 5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide could be explored for developing new antimicrobial agents .

Anticancer Properties

The incorporation of the thiophene and oxadiazole rings is often associated with enhanced anticancer activity. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve interaction with cellular pathways that regulate growth and survival .

Anti-inflammatory Effects

Research into related pyrazole compounds has shown promising anti-inflammatory effects. These compounds can inhibit key enzymes involved in inflammatory processes, providing a potential therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Material Science Applications

The unique structural properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in creating new materials for electronic applications or catalysis .

Synthesis and Characterization

A study focused on synthesizing pyrazole derivatives through various reaction pathways demonstrated the versatility of this compound. The synthesis typically involves the reaction of hydrazines with carbonyl compounds to form the pyrazole ring followed by functionalization with thiophene derivatives . Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the desired product.

Biological Assays

In biological assays aimed at evaluating antimicrobial activity, compounds structurally related to this compound were tested against various pathogens using the disc diffusion method. Results indicated significant inhibition zones compared to control groups, reinforcing the potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Reference(s)
Target Compound Pyrazole + oxadiazole + thiophene + phenyl 351.38 Not explicitly stated
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide Triazole + indole + methoxyphenyl Not provided Antimicrobial
3-(Thiophen-2-yl)pyrazole derivatives Pyrazole + thiophene + varied substituents 250–350 (approx.) Antimicrobial (broad-spectrum)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide Pyrazole + chlorophenyl + pyridylmethyl 465.72 Cannabinoid receptor interaction
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Dihydropyrazole + triazole + fluorophenyl Not provided Crystallography data; no bioactivity
Key Observations:
  • Heterocyclic Diversity : The target compound uniquely combines pyrazole, oxadiazole, and thiophene rings. Analogues such as triazole-carbohydrazides (e.g., ) or dihydropyrazoles (e.g., ) prioritize different heterocycles, which influence electronic properties and binding affinity.
  • Chlorophenyl/pyridylmethyl substituents in confer lipophilicity and receptor-binding specificity, contrasting with the target compound’s phenyl and oxadiazole groups. Carbothioamide vs.

Preparation Methods

Synthesis of Ethyl 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylate

The pyrazole core is synthesized via Knorr pyrazole synthesis, adapting protocols from:

  • Ethyl acetoacetate (1a) reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethyleneacetoacetate (2a) .
  • Cyclization with hydrazine hydrate in ethanol yields ethyl 1H-pyrazole-4-carboxylate (3a) .
  • Methylation : Treatment of 3a with dimethyl sulfate in toluene under basic conditions (NaHCO₃) produces ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a) .

Reaction Conditions :

  • Hydrazine cyclization: Ethanol, 0–5°C, 2–4 h (yield: 70–85%).
  • Methylation: Toluene, 50°C, 6 h (yield: 65–75%).

Saponification to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

The ester 4a is hydrolyzed to the carboxylic acid (5a) using NaOH in ethanol, followed by acidification with HCl:

  • Conditions : 2 M NaOH, reflux, 2 h; yield: 80–90%.

Conversion to Acid Chloride

The carboxylic acid 5a is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding carbonyl chloride (6a) :

  • Conditions : SOCl₂, reflux, 8 h; yield: 95–98%.

Preparation of the 1,3,4-Oxadiazole-Thiophene Moiety: 5-(Thiophen-3-Yl)-1,3,4-Oxadiazol-2-Amine

Synthesis of Thiophene-3-Carboxamidoxime

  • Thiophene-3-carbonitrile is treated with hydroxylamine hydrochloride in ethanol to form thiophene-3-carboxamidoxime (7) .
    • Conditions : NH₂OH·HCl, EtOH, reflux, 6 h; yield: 75–85%.

Cyclization to 5-(Thiophen-3-Yl)-1,3,4-Oxadiazol-2-Amine

The amidoxime 7 undergoes cyclization with a carboxylic acid derivative. Using the superbase method from:

  • Reaction with methyl chloroacetate in NaOH/DMSO at room temperature forms 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine (8) .
    • Conditions : NaOH/DMSO, RT, 12 h; yield: 60–70%.

Alternative Method :

  • Cyclization with acyl chlorides (e.g., chloroacetyl chloride) in xylene under reflux:
    • Conditions : P₂O₅, xylene, reflux, 4 h; yield: 55–65%.

Coupling Reaction: Formation of the Carboxamide Bond

The pyrazole carbonyl chloride (6a) is coupled with the oxadiazole amine (8) via nucleophilic acyl substitution:

  • Reagents : Anhydrous THF, K₂CO₃, 0–5°C.
  • Procedure :
    • 6a (1.2 eq) is added dropwise to a solution of 8 (1 eq) and K₂CO₃ (1.5 eq) in THF.
    • Stirred at room temperature for 6–8 h.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate.

Yield : 65–75%.

Optimization and Characterization

Reaction Optimization

  • Coupling Agents : Use of T3P (propylphosphonic anhydride) improves yields to 85–90% by reducing side reactions.
  • Solvent Effects : DMF or dichloromethane may enhance solubility but require lower temperatures (0°C).

Characterization Data

  • Melting Point : 208–210°C (similar to pyrazole derivatives in).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N oxadiazole).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.21 (s, 1H, pyrazole-H),
    • δ 7.45–7.30 (m, 5H, phenyl-H),
    • δ 7.10 (dd, 1H, thiophene-H).

Q & A

Basic: What are the standard synthetic routes for preparing 5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in ethanol or DMF .
  • Step 2 : Introduction of the carboxamide group using coupling reagents (e.g., EDC/HOBt) to react the pyrazole-4-carboxylic acid with the oxadiazole-thiophene amine precursor .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
    Key solvents: DMF, ethanol; catalysts: K₂CO₃ for nucleophilic substitutions .

Advanced: How can reaction conditions be optimized to improve yield and purity of the oxadiazole-thiophene intermediate?

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
  • pH : Alkaline conditions (pH 8–9) enhance nucleophilic attack in oxadiazole formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in precipitation for purification .
  • Real-time monitoring : Use HPLC-MS to track intermediate stability and adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and oxadiazole rings (e.g., pyrazole C4-carboxamide proton at δ 8.2–8.5 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bands (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~435.12 Da) and fragmentation patterns .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Calculate charge distribution on the oxadiazole ring to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro testing .

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for COX-2 or α-glucosidase, comparing inhibition to reference drugs .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Analog synthesis : Modify substituents (e.g., replace thiophen-3-yl with furan-2-yl) to assess impact on bioactivity .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .
  • Pharmacophore mapping : Identify essential motifs (e.g., oxadiazole’s electron-deficient region) for target engagement .

Basic: How should researchers address contradictory data in solubility or stability studies?

  • Solubility : Test in multiple solvents (DMSO, PBS) and use HPLC to quantify degradation products under varying pH (4–9) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis or oxidation byproducts .

Advanced: What strategies resolve discrepancies in biological activity across research groups?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size or incubation time .
  • Meta-analysis : Pool data from independent studies using random-effects models to identify outliers or confounding factors .
  • Orthogonal assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods to confirm specificity .

Basic: What are the storage recommendations for this compound?

  • Short-term : Store at –20°C in anhydrous DMSO (≤1 month) .
  • Long-term : Lyophilize and keep under argon at –80°C to prevent hydrolysis of the carboxamide group .

Advanced: How can green chemistry principles be applied to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Use immobilized lipases for amide bond formation, reducing heavy-metal waste .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving energy efficiency .

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